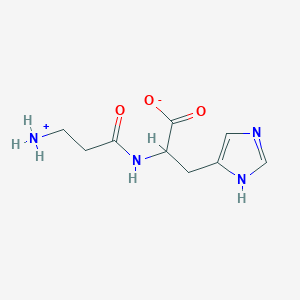
Picrolonic acid
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Picrolonic acid can be synthesized through the nitration of 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process typically requires controlled temperatures to ensure the selective nitration of the compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, are common practices in industrial production .
Types of Reactions:
Nitration: this compound itself is a product of nitration and can further undergo nitration reactions to introduce additional nitro groups.
Complexation: It forms stable complexes with alkaloids and amines, which is the basis for its use in analytical chemistry.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used as nitrating agents.
Complexation: The reactions typically occur in acidic or neutral aqueous solutions.
Major Products Formed:
Nitration: Additional nitro derivatives of this compound.
Complexation: Stable picrolonate complexes with alkaloids and amines.
Applications De Recherche Scientifique
Picrolonic acid has a wide range of applications in scientific research:
Analytical Chemistry: Used for the spectrophotometric determination of alkaloids and amines due to its ability to form stable complexes.
Pharmaceuticals: Employed in the assay of pharmaceutical compounds, particularly those containing alkaloids.
Biological Research: Utilized in studies involving the interaction of alkaloids with biological molecules.
Industrial Applications: Used in the production of ion-selective electrodes for the determination of various ions in solution.
Mécanisme D'action
Picrolonic acid exerts its effects primarily through complexation reactions. It interacts with alkaloids and amines to form stable complexes, which can be detected and quantified using spectrophotometric methods. The formation of these complexes is driven by the electrostatic interactions between the nitro groups of this compound and the basic nitrogen atoms of the alkaloids and amines .
Comparaison Avec Des Composés Similaires
Picric Acid: 2,4,6-trinitrophenol, widely used in explosives and as a reagent in chemical analysis.
Picramic Acid: 2-amino-4,6-dinitrophenol, used in dye manufacturing and as a reagent in analytical chemistry.
Picrolonic acid’s unique structure and properties make it a valuable tool in various scientific and industrial applications, particularly in the field of analytical chemistry.
Propriétés
IUPAC Name |
5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O5/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFUUSPKWADLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862175 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Picrolonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
550-74-3 | |
| Record name | Picrolonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picrolonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picrolonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-nitro-1-p-nitrophenyl-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Picrolonic acid interact with alkaloids?
A1: this compound interacts with alkaloids by forming complexes, leading to a shift in its UV-Vis absorption spectrum. This interaction is dependent on the basicity and concentration of the alkaloid. []
Q2: Does this compound interact with all types of nitrogen-containing compounds?
A2: No, this compound doesn't interact with all nitrogen-containing compounds. For instance, arylamines, aromatic N-heterocycles, and alkaloids lacking an aliphatic amine moiety don't show observable spectral shifts. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H8N4O5, and its molecular weight is 256.18 g/mol.
Q4: What spectroscopic techniques have been used to characterize this compound and its complexes?
A4: Researchers have employed UV-Vis spectroscopy [, , , , ], Infrared (IR) spectroscopy [], and Nuclear Magnetic Resonance (NMR) spectroscopy [] to characterize this compound and its complexes.
Q5: Can this compound be used in PVC membrane electrodes?
A5: Yes, this compound has been successfully incorporated into PVC membrane electrodes for the potentiometric determination of organic base cations, including fluoxetine. [, ]
Q6: Has this compound been investigated for its catalytic properties?
A6: While this compound is primarily known for its complexation abilities, one study explored its application as a photocatalyst for the degradation of this compound itself. The study focused on the photocatalytic degradation of this compound using zinc oxide (ZnO) powder. []
Q7: Are there any reported computational studies on this compound?
A7: Yes, there's a study using solid-state 13C and 1H magic angle spinning NMR and X-ray diffraction to investigate the structure of an ionic complex formed between this compound and 1,8-bis(dimethylamino)naphthalene (DMAN). This study provides insights into the hydrogen bonding patterns within the complex. []
Q8: How does the structure of this compound contribute to its hatching activity on potato cyst nematodes?
A8: Studies comparing this compound with its analogs suggest that suitably placed polarizable atoms, specifically pairs approximately 4 and 6.7 Å apart, are crucial for hatching activity on Heterodera rostochiensis and Heterodera schachtii, respectively. A cis and co-planar arrangement of these atoms also appears essential. []
Q9: Is there information on SHE regulations specific to this compound in the provided research?
A9: The research papers primarily focus on the chemical properties and applications of this compound, without explicitly addressing SHE regulations.
Q10: Is there any research on the pharmacokinetics and pharmacodynamics of this compound?
A10: The provided research focuses on the analytical and chemical aspects of this compound. There's no information available on its use as a therapeutic agent, and hence, no data on PK/PD properties.
Q11: Are there any reports of resistance development to this compound in nematode populations?
A11: One study observed that continuous cultivation of early potatoes might select for Globodera rostochiensis populations with enhanced hatching at low temperatures in the presence of this compound. This highlights the potential for evolving resistance under specific selection pressures. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















